
N-(5-methyl-2-pyridinyl)-2-(9H-xanthen-9-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-pyridinyl)-2-(9H-xanthen-9-yl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. MPA is a fluorescent probe that can be used to detect various biomolecules and biochemical processes in living cells and tissues.
作用機序
The mechanism of action of MPA involves the interaction of its xanthene moiety with biomolecules, leading to a change in its fluorescence properties. The xanthene moiety is highly sensitive to the microenvironment of the molecule, such as pH, polarity, and viscosity. Therefore, any changes in the microenvironment of the molecule, such as the activity of enzymes or the concentration of ions, can be detected by changes in the fluorescence properties of MPA.
Biochemical and Physiological Effects:
MPA has been shown to have minimal toxicity and no significant adverse effects on cell viability or function. However, it is important to note that MPA can interfere with some biological processes, such as the activity of enzymes and the concentration of ions, which can affect the outcome of experiments. Therefore, it is important to carefully design and interpret experiments using MPA.
実験室実験の利点と制限
The advantages of using MPA in lab experiments include its high sensitivity, specificity, and versatility. It can be used to detect a wide range of biomolecules and biochemical processes in living cells and tissues, making it a valuable tool for biological research. However, the limitations of using MPA include its potential interference with biological processes, as well as its limited compatibility with certain experimental conditions, such as high temperatures and extreme pH values.
将来の方向性
There are many future directions for the use of MPA in biological research. One potential application is the development of new drugs and therapies that target specific enzymes or ion channels, as MPA can identify potential drug targets and evaluate the efficacy of drugs in living cells. Another potential application is the study of cellular signaling pathways and the regulation of gene expression, as MPA can detect changes in the activity of enzymes and the concentration of ions that are involved in these processes. Finally, MPA can be used to study the dynamics of lipid membranes and the intracellular trafficking of proteins and lipids, which can provide insights into the mechanisms of cellular function and dysfunction.
合成法
The synthesis of MPA involves the reaction of 2-(9H-xanthen-9-yl)acetic acid with 5-methyl-2-pyridinecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MPA as a white crystalline powder with a high purity and yield.
科学的研究の応用
MPA has been extensively used as a fluorescent probe for various biomolecules and biochemical processes in living cells and tissues. It can be used to detect the activity of enzymes, such as proteases, kinases, and phosphatases, as well as the concentration and localization of ions, such as calcium and zinc. MPA can also be used to study the dynamics of lipid membranes and the intracellular trafficking of proteins and lipids. In addition, MPA has been used as a tool for drug discovery and screening, as it can identify potential drug targets and evaluate the efficacy of drugs in living cells.
特性
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-10-11-20(22-13-14)23-21(24)12-17-15-6-2-4-8-18(15)25-19-9-5-3-7-16(17)19/h2-11,13,17H,12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSKVGDMROHZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B5791555.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5791556.png)
![2-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5791576.png)
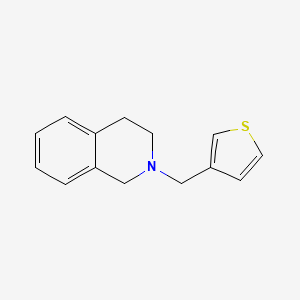
![1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5791596.png)

![2-(2-naphthylamino)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5791604.png)
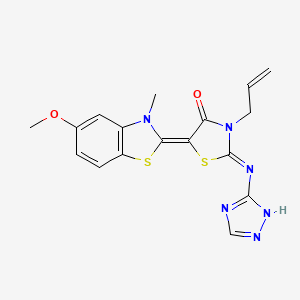
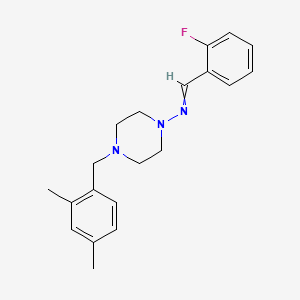
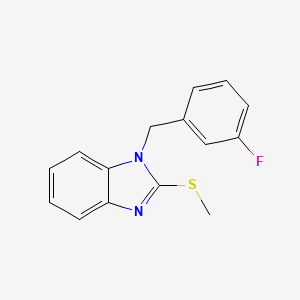
![2,3,5-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5791629.png)
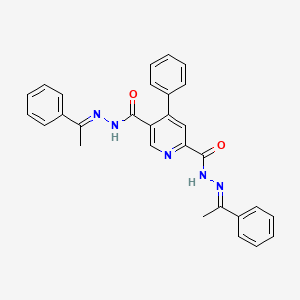
![N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)
![3-isobutyl-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5791650.png)